molecular formula C21H25N3O4S2 B2929158 4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 685106-44-9

4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2929158
CAS RN: 685106-44-9
M. Wt: 447.57
InChI Key: DITPAKOLLJPFSF-QURGRASLSA-N
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Description

The compound “4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a sulfamoyl group, which is found in certain classes of drugs like diuretics and antibiotics . The presence of a methoxy group and a benzothiazole group suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, including melting point analysis, solubility testing, and spectroscopic methods .

Scientific Research Applications

Photodynamic Therapy Application

One study focuses on a zinc phthalocyanine derivative, emphasizing its utility in photodynamic therapy due to its high singlet oxygen quantum yield. Although not the exact compound , this research highlights the broader category of benzothiazole derivatives' potential in treating cancer through photodynamic methods (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

Another study elaborates on indapamide derivatives, showcasing a specific compound's proapoptotic activity against melanoma cell lines. This study suggests that modifications of sulfonamide structures can lead to significant anticancer activities, demonstrating the diverse biological applications of sulfonamide derivatives (Yılmaz et al., 2015).

Inhibition of Human Carbonic Anhydrase Isoforms

Research on 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides (EMAC8002a–m) shows their effectiveness in inhibiting specific human carbonic anhydrase isoforms. These findings suggest potential therapeutic applications, particularly in conditions where carbonic anhydrase activity modulation is beneficial (Distinto et al., 2019).

Mechanism of Action

The mechanism of action of a compound generally refers to how it interacts with biological systems. Without specific information, it’s hard to predict the exact mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or industry, studying its reactivity and stability, and developing efficient methods for its synthesis .

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-5-6-14-23(2)30(26,27)16-12-10-15(11-13-16)20(25)22-21-24(3)19-17(28-4)8-7-9-18(19)29-21/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITPAKOLLJPFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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